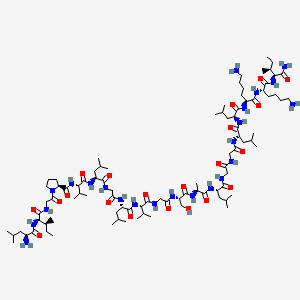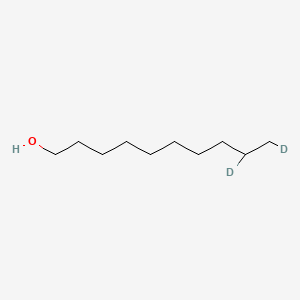
1-Decanol-d2-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decanol-d2-2, also known as deuterated decyl alcohol, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions
1-Decanol-d2-2 can be synthesized through the deuteration of 1-decanol. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where 1-decanol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.
化学反応の分析
Types of Reactions
1-Decanol-d2-2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form 1-decanal-d2-2 and further to decanoic acid-d2-2.
Reduction: It can be reduced to form decane-d2-2.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and acetic anhydride for esterification are commonly employed.
Major Products
Oxidation: 1-Decanal-d2-2, Decanoic acid-d2-2
Reduction: Decane-d2-2
Substitution: Various esters and halides depending on the reagents used.
科学的研究の応用
1-Decanol-d2-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated solvents and reagents for specialized industrial processes.
作用機序
The mechanism of action of 1-decanol-d2-2 is primarily related to its role as a deuterated analog of 1-decanol. The presence of deuterium can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical reactivity. In biological systems, deuterium-labeled compounds are used to study metabolic pathways and enzyme kinetics by tracing the incorporation and transformation of the labeled molecule.
類似化合物との比較
1-Decanol-d2-2 can be compared with other deuterated alcohols and non-deuterated 1-decanol:
1-Decanol: The non-deuterated form, commonly used in the production of plasticizers, lubricants, and surfactants.
1-Dodecanol-d2: Another deuterated fatty alcohol with a longer carbon chain, used in similar applications but with different physical properties.
1-Octanol-d2: A shorter-chain deuterated alcohol, used in studies requiring different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium, which makes it particularly useful in studies requiring precise isotopic labeling and tracing.
特性
分子式 |
C10H22O |
|---|---|
分子量 |
160.29 g/mol |
IUPAC名 |
9,10-dideuteriodecan-1-ol |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D,2D |
InChIキー |
MWKFXSUHUHTGQN-QDNHWIQGSA-N |
異性体SMILES |
[2H]CC([2H])CCCCCCCCO |
正規SMILES |
CCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)
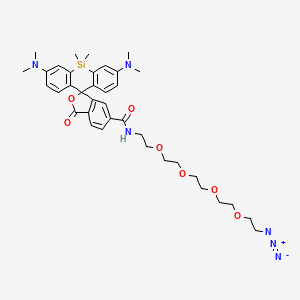
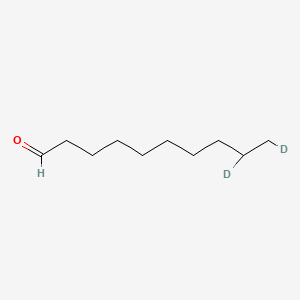
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
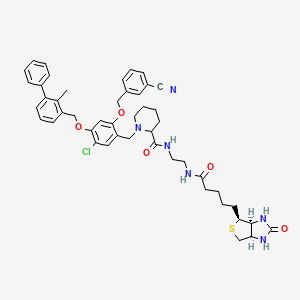
![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
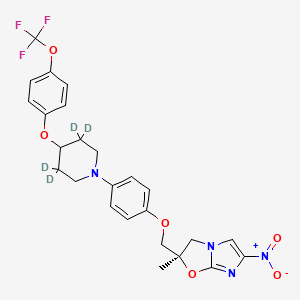
![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)
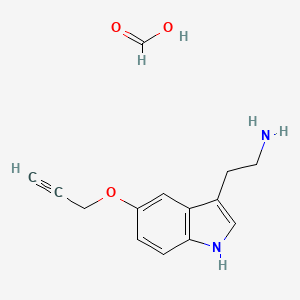
![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
